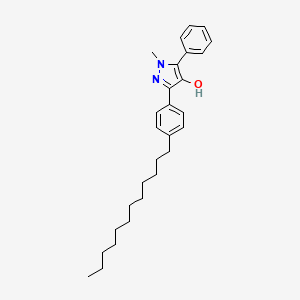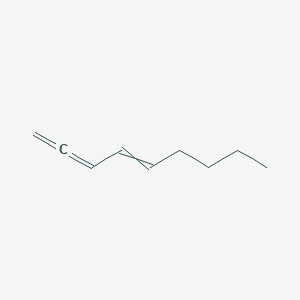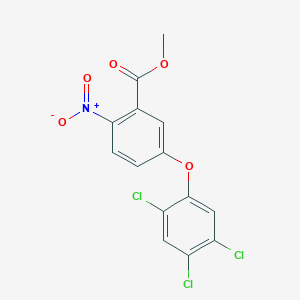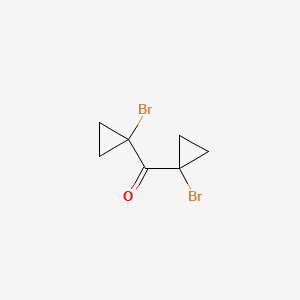![molecular formula C6H10N2O2Se B14603238 5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione CAS No. 58172-46-6](/img/structure/B14603238.png)
5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione is a compound belonging to the class of imidazolidinones, which are five-membered ring heterocycles structurally related to imidazolidine. This compound features a saturated C3N2 nucleus with a urea or amide functional group at the 2 or 4 positions . Imidazolidinones are known for their diverse applications in pharmaceuticals, agrochemicals, and other industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione can be achieved through various methods. One common approach involves the amidation of phenylalanine with methylamine followed by a condensation reaction with acetone . Another method includes the use of urea, sodium hydride, and sodium ethoxide under reflux conditions . Additionally, the Debus-Radziszewski synthesis and Wallach synthesis are also employed for the preparation of imidazolidinones .
Industrial Production Methods
Industrial production of imidazolidinones often involves continuous flow synthesis techniques, which allow for efficient and scalable production. For instance, the iodination of 1H-imidazole using 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione as the iodination reagent is a notable method .
Chemical Reactions Analysis
Types of Reactions
5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions, such as halogenation, can be carried out using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like iodine or bromine.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinones, which can be further utilized in different applications .
Scientific Research Applications
5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione involves the formation of an iminium ion with carbonyl groups of α,β-unsaturated aldehydes and enones in a rapid chemical equilibrium. This iminium activation lowers the substrate’s LUMO (Lowest Unoccupied Molecular Orbital), facilitating various chemical reactions . Additionally, it acts as a dual inhibitor of TNKS-1 and TNKS-2, which are involved in the regulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-5-methylimidazolidine-2,4-dione: Known for its use in pharmaceuticals and agrochemicals.
5,5-Dimethylimidazolidine-2,4-dione: Utilized in the synthesis of various organic compounds.
1,3-Dimethyl-2-imidazolidinone: A polar solvent and Lewis base used in organic synthesis.
Uniqueness
5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione is unique due to its methylselanyl group, which imparts distinct chemical properties and potential biological activities. This compound’s ability to act as a dual inhibitor of TNKS-1 and TNKS-2 further distinguishes it from other similar compounds .
Properties
CAS No. |
58172-46-6 |
|---|---|
Molecular Formula |
C6H10N2O2Se |
Molecular Weight |
221.13 g/mol |
IUPAC Name |
5-(2-methylselanylethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C6H10N2O2Se/c1-11-3-2-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10) |
InChI Key |
VBMUJTYUKATBSF-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]CCC1C(=O)NC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B14603155.png)






![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)-](/img/structure/B14603195.png)



![Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]-](/img/structure/B14603229.png)


